molecular formula C10H9N3O B2404414 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- CAS No. 2183215-98-5

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-

Cat. No.: B2404414
CAS No.: 2183215-98-5
M. Wt: 187.202
InChI Key: LJPNJLPWEXSPQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by Cs2CO3 in DMSO .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]pyrimidine derivatives and related heterocyclic compounds such as pyrrolopyrazines and pyrazolopyrimidines .

Uniqueness

What sets pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Pyrrolo[1,2-a]pyrimidine derivatives, including Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

1. Synthesis of Pyrrolo[1,2-a]pyrimidine Derivatives

The synthesis of pyrrolo[1,2-a]pyrimidines often involves multi-step processes that include cyclization reactions. For instance, a recent study outlined the efficient preparation of various pyrrolo[1,2-a]pyrimidine enantiomers through domino ring-closure reactions followed by microwave-induced retro Diels-Alder reactions . This method not only enhances yield but also allows for the introduction of different substituents that can modulate biological activity.

2.1 Antimicrobial Activity

Pyrrolo[1,2-a]pyrimidines have been shown to exhibit significant antimicrobial properties. For example, compounds derived from this scaffold demonstrated effective activity against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against H37Rv strains . Furthermore, certain derivatives have been identified as promising candidates for developing anti-tuberculosis agents due to their ability to inhibit multidrug-resistant strains.

2.2 Anti-inflammatory Properties

Research indicates that pyrrolo[1,2-a]pyrimidines possess notable anti-inflammatory effects. A study found that specific derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

2.3 Antitumor Activity

The antitumor potential of pyrrolo[1,2-a]pyrimidines has also been explored extensively. Compounds from this class have shown cytotoxic effects against various cancer cell lines. For instance, a recent investigation revealed that certain derivatives exhibited significant antiproliferative activity against pancreatic cancer cells (Panc-1), highlighting their potential as anticancer agents .

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrrolo[1,2-a]pyrimidines is crucial for optimizing their biological efficacy. Modifications at specific positions on the pyrrolo ring can lead to enhanced potency and selectivity for biological targets. For example, the introduction of electron-donating groups has been correlated with increased anti-inflammatory activity and improved binding affinity to target proteins involved in disease pathways .

Case Study 1: Antitubercular Activity

In a study assessing various pyrrolo derivatives for antitubercular activity, one compound emerged as particularly potent against both H37Rv and multidrug-resistant strains at concentrations as low as 8 µg/mL. Molecular docking studies further elucidated its mechanism of action by demonstrating favorable binding interactions with target proteins involved in bacterial survival and replication .

Case Study 2: Anti-inflammatory Evaluation

Another study evaluated the anti-inflammatory effects of several pyrrolo derivatives using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, supporting the hypothesis that these compounds could be developed into effective anti-inflammatory therapeutics .

5. Conclusion

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-, along with its derivatives, represents a promising class of compounds with substantial biological activity across multiple therapeutic areas including antimicrobial, anti-inflammatory, and antitumor applications. Continued research into their synthesis and structure-activity relationships will be pivotal for advancing these compounds into clinical use.

Tables

Activity MIC (µg/mL) IC50 (µmol) Target
Antitubercular8 - 128-Mycobacterium tuberculosis
Anti-inflammatory-0.04 ± 0.09COX-2
Antitumor--Various cancer cell lines

Properties

IUPAC Name

2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHVKCCXYYHDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(C(=C2N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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